Phenyl 2,4,5-trimethylbenzenesulfonate
Description
Phenyl 2,4,5-trimethylbenzenesulfonate is an aromatic sulfonate ester characterized by a benzenesulfonate backbone substituted with methyl groups at the 2, 4, and 5 positions and a phenyl ester moiety. For example, p-toluenesulfonic acid (a Brønsted acid catalyst) has been widely used in analogous sulfonate ester syntheses to achieve high yields .
The compound’s structure imparts unique physicochemical properties, including increased steric hindrance due to the 2,4,5-trimethyl substitution pattern, which may influence its reactivity, solubility, and biological activity compared to other sulfonates or esters.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.35 |
IUPAC Name |
phenyl 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-11-9-13(3)15(10-12(11)2)19(16,17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
BQGZWGBACBVUID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Effects: 2,4,5- vs. 3,4,5-Substituted Analogues
Evidence from structure-activity relationship (SAR) studies highlights the critical role of substitution positioning in biological activity. For instance, in trisubstituted aniline derivatives, 2,4,5-trimethoxyphenyl analogues exhibited lower cytotoxicity against most cancer cell lines compared to 3,4,5-trimethoxyphenyl derivatives. However, against MCF7 breast cancer cells, both substitution patterns showed comparable potency . By analogy, the 2,4,5-trimethylbenzenesulfonate group in the target compound may exhibit distinct biological or chemical behavior compared to its 3,4,5-isomer, particularly in steric interactions or metabolic stability.
Comparison with Benzoate Esters
Phenyl benzoate (CAS 93-99-2) and other aliphatic benzoates (e.g., methyl benzoate, isopropyl benzoate) share structural similarities with phenyl 2,4,5-trimethylbenzenesulfonate but differ in their functional groups. Key distinctions include:
- Reactivity : Sulfonate esters are generally more resistant to hydrolysis than benzoate esters due to the stronger electron-withdrawing sulfonyl group .
- Applications : Benzoates are widely used as flavoring agents and plasticizers, whereas sulfonates are more common in pharmaceuticals and surfactants.
Table 2: Physicochemical Properties of Esters
| Compound | Functional Group | Hydrolysis Stability | Common Uses |
|---|---|---|---|
| Phenyl benzoate | Benzoate | Moderate | Flavoring, polymers |
| This compound | Sulfonate | High | Pharmaceuticals, catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
